molecular formula C19H15FO2 B6375187 5-(3-Benzyloxyphenyl)-2-fluorophenol CAS No. 1261948-52-0

5-(3-Benzyloxyphenyl)-2-fluorophenol

Cat. No.: B6375187
CAS No.: 1261948-52-0
M. Wt: 294.3 g/mol
InChI Key: GYFQFHAJMNBUHV-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a benzyloxy group attached to the 3-position of a phenyl ring and a fluorine atom at the 2-position of the phenol ring. Its molecular formula is C₁₉H₁₅FO₂, and it combines hydrophobic (benzyloxy) and electron-withdrawing (fluorine) functional groups.

Properties

IUPAC Name

2-fluoro-5-(3-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFQFHAJMNBUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684575
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-52-0
Record name 3'-(Benzyloxy)-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzyloxyphenyl)-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the fluorine atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.

    Final coupling: The benzyloxyphenyl intermediate is then coupled with a fluorophenol derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzyloxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Benzyloxyphenyl)-2-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity and receptor binding, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

5-(3-Benzyloxyphenyl)-2-methoxyphenol

  • Structural Differences : Replaces the 2-fluorine atom with a methoxy (-OCH₃) group.
  • Key Properties: The methoxy group increases hydrophilicity compared to fluorine, altering solubility in polar solvents . Reduced electron-withdrawing effects at the 2-position may decrease acidity of the phenolic -OH group, influencing reactivity in substitution reactions.
  • Applications : Used in studies requiring modulated electronic effects on the aromatic ring, such as in polymer chemistry or intermediate synthesis.

4-(3-Benzyloxyphenyl)-2-fluorophenol

  • Structural Differences: The benzyloxyphenyl group is attached at the 4-position of the phenol ring instead of the 5-position.
  • Key Properties :
    • Positional isomerism affects electronic distribution; the 4-substituted derivative may exhibit stronger intramolecular hydrogen bonding due to proximity between the fluorine and hydroxyl groups .
    • Hypothesized to have antifungal or antibacterial properties, though experimental validation is pending .

2-(Benzyloxy)-5-(trifluoromethyl)phenol

  • Structural Differences : Replaces the 3-benzyloxyphenyl group with a trifluoromethyl (-CF₃) group at the 5-position.
  • Key Properties: The -CF₃ group enhances lipophilicity and introduces strong electron-withdrawing effects, increasing the phenol’s acidity (lower pKa) .
  • Applications : Used as a building block in fluorinated drug candidates targeting enzymes like COX-2 .

4-(Cyclopropylmethoxy)-2-fluorophenol

  • Structural Differences : Substitutes the benzyloxy group with a cyclopropylmethoxy moiety.
  • Reported to exhibit distinct pharmacokinetic properties compared to benzyloxy analogs.
  • Applications : Investigated for antitumor activity, with studies focusing on apoptosis induction pathways .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Properties Applications
5-(3-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ -OH, -F, -OCH₂C₆H₅ Moderate acidity, hydrophobic Drug intermediates, material science
5-(3-Benzyloxyphenyl)-2-methoxyphenol C₂₀H₁₈O₃ -OH, -OCH₃, -OCH₂C₆H₅ Higher hydrophilicity, lower acidity Polymer chemistry
4-(3-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ -OH, -F, -OCH₂C₆H₅ (4-position) Intramolecular H-bonding, potential bioactivity Antimicrobial research
2-(Benzyloxy)-5-(trifluoromethyl)phenol C₁₄H₁₁F₃O₂ -OH, -CF₃, -OCH₂C₆H₅ High acidity, metabolic stability COX-2 inhibitors, agrochemicals
4-(Cyclopropylmethoxy)-2-fluorophenol C₁₀H₁₁FO₂ -OH, -F, -OCH₂C₃H₅ Steric hindrance, improved selectivity Antitumor agents

Research Findings and Uniqueness

  • Electronic Effects: The fluorine atom in this compound withdraws electron density, increasing the acidity of the phenolic -OH group compared to methoxy analogs. This property is critical in reactions involving deprotonation, such as nucleophilic aromatic substitution .
  • The benzyloxy group may enhance membrane permeability, aiding cellular uptake .
  • Positional Isomerism : Substitution patterns (e.g., 4- vs. 5-position) significantly alter electronic and steric profiles. For example, 4-substituted derivatives may exhibit stronger hydrogen bonding, affecting binding to biological targets .

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